LTX-401 HCl

Vue d'ensemble

Description

LTX-401 HCl is an immunotherapeutic agent and an oncolytic amino acid derivative with potential immunogenic properties . It has been shown to induce DAMP (Damage-associated molecular patterns) release in melanoma cells and cause complete regression of B16 Melanoma .

Molecular Structure Analysis

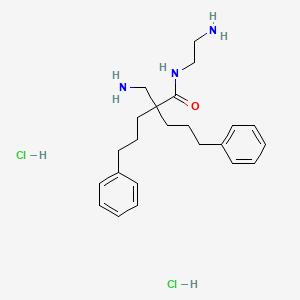

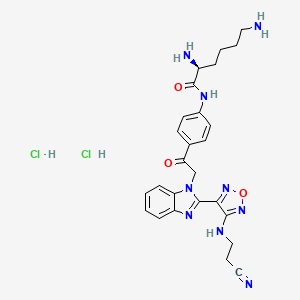

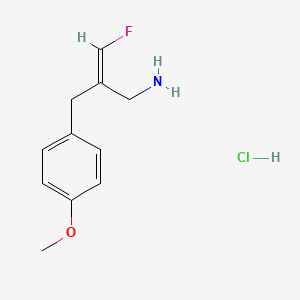

The chemical formula of LTX-401 HCl is C23H35Cl2N3O . Its molecular weight is 440.450 . The elemental analysis shows that it contains Carbon (62.72%), Hydrogen (8.01%), Chlorine (16.10%), Nitrogen (9.54%), and Oxygen (3.63%) .Chemical Reactions Analysis

LTX-401 HCl has been shown to induce cell death in cancer cell lines . A quantitative analysis demonstrated the presence of cytochrome c in the supernatant following LTX-401 treatment .Physical And Chemical Properties Analysis

The solubility of LTX-401 HCl has been described as soluble in DMSO. The storage condition is described as dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).Applications De Recherche Scientifique

Treatment of Hepatocellular Carcinoma : LTX-401 has shown potential as a novel oncolytic compound for treating hepatocellular carcinoma (HCC). It was found to induce necrotic cell death in cancer cells and stimulate an immune response capable of causing complete regression of HCC tumors in experimental models. This was accompanied by the release of immune stimulants and substantial mitochondrial damage in the treated cancer cells, suggesting a multi-faceted approach to cancer eradication (Mauseth et al., 2016).

Induction of Antitumor Immune Responses : Another study highlighted LTX-401's ability to induce antitumor immunity. It was found effective in a rat model of hepatocellular carcinoma, leading to complete tumor regression in most animals. The treatment facilitated the growth control of distant tumor deposits, indicating a systemic immune-mediated response. The compound also showed promise as a potential immunotherapeutic agent due to its capacity to induce tumor-specific immune responses (Mauseth et al., 2019).

Targeting the Golgi Apparatus : Research also demonstrated that LTX-401 selectively targets and disrupts the structure of the Golgi apparatus in cancer cells. This disruption played a critical role in the compound's cytotoxic effect, leading to immunogenic cell death. The findings suggest a unique mechanism of action where LTX-401 operates upstream of mitochondrial membrane permeabilization to stimulate cell death (Zhou et al., 2016).

Efficacy Against Melanoma : LTX-401 was also effective against melanoma, causing complete regression in a murine melanoma model. It induced lytic cell death and released danger-associated molecular pattern molecules, demonstrating its potential as an immunotherapeutic agent for solid tumors (Eike et al., 2016).

Creating Anticancer Immunity : A study on LTX-401's local immunotherapeutic effects showed that it could cure host animals from certain cancers and induce long-term immune memory, making them resistant to tumor rechallenge. However, its local treatment alone had limited effects on secondary lesions, suggesting the need for combination therapies (Xie et al., 2019).

Orientations Futures

LTX-401 HCl is currently in pre-clinical development and is expected to be ready for a Phase I clinical trial . It has shown promising results in inducing antitumor immune responses in experimental hepatocellular carcinoma . A second clinical study on LTX-401 has been initiated, with preliminary data showing very encouraging results .

Propriétés

IUPAC Name |

N-(2-aminoethyl)-2-(aminomethyl)-5-phenyl-2-(3-phenylpropyl)pentanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O.2ClH/c24-17-18-26-22(27)23(19-25,15-7-13-20-9-3-1-4-10-20)16-8-14-21-11-5-2-6-12-21;;/h1-6,9-12H,7-8,13-19,24-25H2,(H,26,27);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDPAWIYVHOSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)(CN)C(=O)NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

LTX-401 HCl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

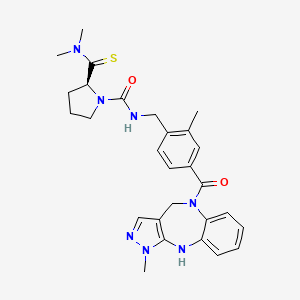

![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B608598.png)

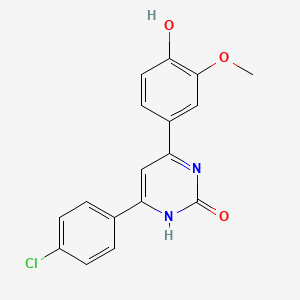

![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol](/img/structure/B608608.png)